molecular formula C19H15N3O3S2 B12129470 N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12129470
M. Wt: 397.5 g/mol
InChI Key: NVUOYHRRUBYYFD-WJDWOHSUSA-N
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Description

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide: is a complex organic compound that features a thiazolidinone ring, a pyridine carboxamide group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone core.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

    Attachment of the Pyridine Carboxamide Group: Finally, the benzylidene-thiazolidinone intermediate is coupled with pyridine-3-carboxylic acid or its derivative under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{(5Z)-4-oxo-5-[4-(methoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
  • N-{(5Z)-4-oxo-5-[4-(ethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Uniqueness

N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is unique due to the presence of the prop-2-en-1-yloxy group, which can undergo specific chemical reactions that are not possible with methoxy or ethoxy analogs. This unique functional group can impart distinct biological and chemical properties to the compound.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H15N3O3S2/c1-2-10-25-15-7-5-13(6-8-15)11-16-18(24)22(19(26)27-16)21-17(23)14-4-3-9-20-12-14/h2-9,11-12H,1,10H2,(H,21,23)/b16-11-

InChI Key

NVUOYHRRUBYYFD-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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